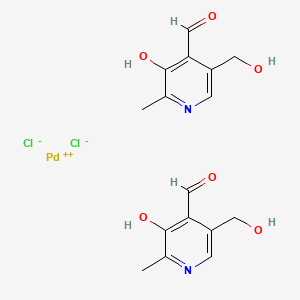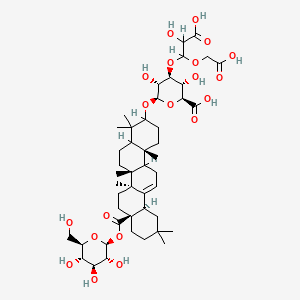
Tetramethylhydrazine
Vue d'ensemble
Description
Tetramethylhydrazine (TMH) is a nitrogen-containing organic compound with a molecular formula of C4H12N2 . It is an alkaloid and one of the active components of CX .
Synthesis Analysis
The synthesis of Tetramethylhydrazine involves a bimolecular chain reaction with methanol . More details about its synthesis can be found in the paper "Some Methylhydrazonium Salts; An Improved Synthesis of Tetramethylhydrazine" .Molecular Structure Analysis
The molecular structure of Tetramethylhydrazine has been investigated by electron diffraction in the gas phase . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving Tetramethylhydrazine can be found on the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
Tetramethylhydrazine has a molecular weight of 88.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 . The Topological Polar Surface Area is 6.5 Ų .Applications De Recherche Scientifique
Neurodegenerative Disease Research
Tetramethylpyrazine (TMP), a compound related to Tetramethylhydrazine, has been studied for its role in neurodegenerative diseases. It exhibits properties such as anti-inflammatory, antioxidative, and antiplatelet aggregation, which are beneficial in treating conditions like Alzheimer’s and Parkinson’s disease .
Antitumor Applications
Research has highlighted the antitumor potential of TMP, particularly in its ability to affect tumor cell proliferation, apoptosis, invasion, metastasis, and angiogenesis. It’s also used to enhance the effects of chemotherapeutic agents and reduce their side effects .
Chemical Synthesis
Tetramethylhydrazine derivatives are utilized in various synthetic pathways, including the synthesis of tetrazine-based compounds. These processes are crucial for creating molecules with potential applications in medicinal chemistry and materials science .
Aerospace Applications
While specific data on Tetramethylhydrazine in aerospace is limited, related compounds like aerogels are used for thermal protection in aerospace vehicles. These materials are vital for ensuring the structural integrity of spacecraft under extreme temperature conditions .
Agriculture
In the agricultural sector, Tetramethylhydrazine’s derivatives could be explored for their potential use in controlled release systems for agrochemicals, aiding in efficient and targeted delivery of nutrients and pesticides .
Medicine
In medicine, Tetramethylhydrazine-related compounds are applied for their therapeutic effects. TMP, for instance, is used in the prevention and treatment of neurodegenerative and cerebrovascular diseases in traditional Chinese medicine .
Materials Science
Compounds with Tetramethylhydrazine structures are investigated for their applications in materials science, including the development of hydrogels with improved mechanical properties and the design of new materials with enhanced functionalities .
Environmental Science
Although direct applications of Tetramethylhydrazine in environmental science are not well-documented, related nanozymes and nanomaterials are increasingly used for environmental pollutant detection and treatment, showcasing the potential for Tetramethylhydrazine derivatives in this field .
Mécanisme D'action
Target of Action
Tetramethylhydrazine, also known as Tetramethylpyrazine (TMP), is a major alkaloid in Ligusticum chuanxiong Hort . It plays an increasingly significant role during neurodegenerative diseases . It has been found to have roles as an anti-inflammatory, antioxidative, antiplatelet citatory poisoning, and anti-inflammation .
Mode of Action
Tetramethylhydrazine prevents cells from entering the cell cycle and reduces neuronal apoptosis by downregulating the expression of the cyclin E protein and upregulating the expression of the P21 protein . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .
Biochemical Pathways
Tetramethylhydrazine acts on multiple signaling pathways in cancer cells to modulate several changes in phenotype such as cell proliferation, apoptosis, cell cycle arrest, migration, invasion, and angiogenesis . It has been found to inhibit the P38 MAPK expression and the transcriptional factor forkhead box O1 which blocks the signal transduction pathway mediated by these two proteins, thus playing an antiapoptotic role .
Pharmacokinetics
Tetramethylhydrazine has been found to be partly effective in protecting the liver from carcinogenesis initiated by diethylnitrosamine . Hepatic insufficiency could alter its pharmacokinetics . In a study conducted on healthy Chinese volunteers, it was found that Tetramethylhydrazine had a good safety profile and was well tolerated . The median time to maximum plasma concentration (Tmax) was 2.48–3.24 h and the mean half-life (t1/2) was 1.28 to 2.10 h across all doses .
Result of Action
The result of Tetramethylhydrazine’s action is the prevention of cells from entering the cell cycle and the reduction of neuronal apoptosis . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .
Action Environment
The action of Tetramethylhydrazine can be influenced by environmental factors. For instance, it has been found that hydrazines can undergo oxidative activation in several enzymatic systems in vitro . Free radicals or carbonium ions have been proposed as active intermediates during such activation . The toxic effects elicited by hydrazines have also been linked to free radical-mediated activation .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,2,2-tetramethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZRQXIRAEMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61556-82-9 (mono-hydrochloride) | |
| Record name | Tetramethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10214358 | |
| Record name | Tetramethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylhydrazine | |
CAS RN |
6415-12-9 | |
| Record name | Tetramethylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHW03U0AA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



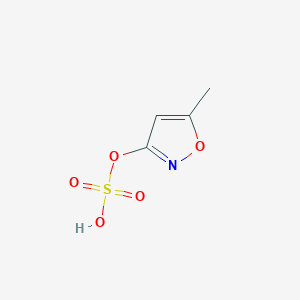


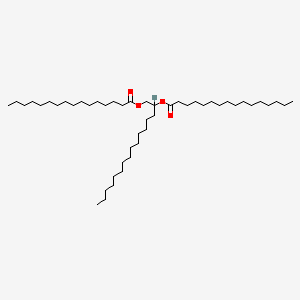
![8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-](/img/structure/B1201560.png)
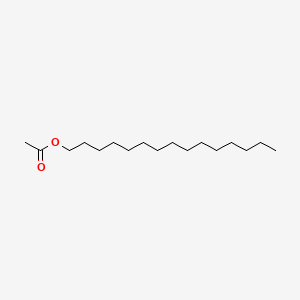
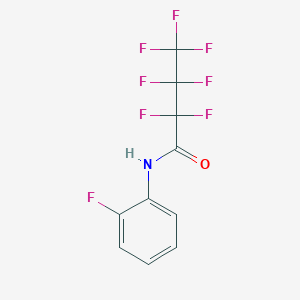
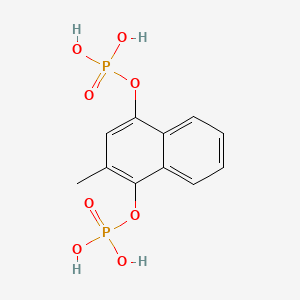


![3-(Cyclopropylmethyl)-7-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1201568.png)
